2-Phenylethyl oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl oxoacetate is an organic compound with the molecular formula C10H10O3. It is also known as acetic acid, 2-oxo-, 2-phenylethyl ester. This compound is characterized by its ester functional group, which is derived from the reaction between an oxoacetic acid and a phenylethyl alcohol. It is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylethyl oxoacetate can be synthesized through the esterification reaction between oxoacetic acid and phenylethyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid.
Reduction: Formation of 2-phenylethanol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenylethyl oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma
Mechanism of Action
The mechanism of action of 2-Phenylethyl oxoacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release phenylethyl alcohol, which may exert biological activities through its interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An alcohol with a similar phenylethyl group.
Phenylethyl acetate: An ester with a similar phenylethyl group but different ester moiety.
Phenoxy acetamide: A compound with a similar phenyl group but different functional groups
Uniqueness
2-Phenylethyl oxoacetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
57130-87-7 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-phenylethyl 2-oxoacetate |
InChI |
InChI=1S/C10H10O3/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
FMQUUOZOHJGBLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.